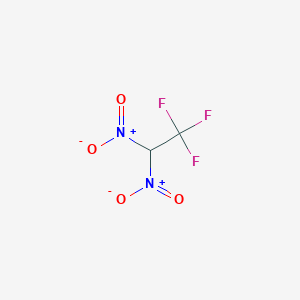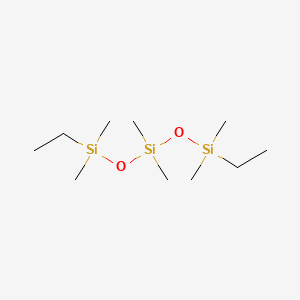![molecular formula C15H14OS B12552059 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one CAS No. 147713-31-3](/img/structure/B12552059.png)
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is an organic compound belonging to the class of naphthopyrans. These compounds are characterized by their fused ring structures, which include both naphthalene and pyran rings. The presence of sulfur in the thiopyran ring adds unique chemical properties to this compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-naphthol with a suitable thioketone under acidic conditions can yield the desired thiopyran derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The choice of solvents, temperature, and reaction time are critical factors in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene and thiopyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiopyran rings.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific optical or electronic properties.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways. For example, it may inhibit or activate enzymes by mimicking natural substrates or binding to active sites.
Comparación Con Compuestos Similares
Similar Compounds
Naphthopyrans: Compounds with similar fused ring structures but different substituents.
Thiopyrans: Compounds with sulfur-containing pyran rings but different aromatic systems.
Naphthalenes: Compounds with similar naphthalene rings but lacking the thiopyran component.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]thiopyran-1-one is unique due to the combination of its naphthalene and thiopyran rings, along with the specific positioning of the dimethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
147713-31-3 |
|---|---|
Fórmula molecular |
C15H14OS |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
3,3-dimethyl-2H-benzo[f]thiochromen-1-one |
InChI |
InChI=1S/C15H14OS/c1-15(2)9-12(16)14-11-6-4-3-5-10(11)7-8-13(14)17-15/h3-8H,9H2,1-2H3 |
Clave InChI |
PYVINFAYQSWPAK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C2=C(S1)C=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


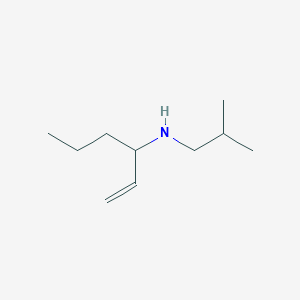


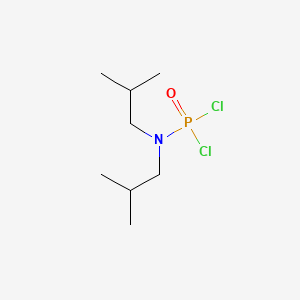
![(4-{(Butan-2-yl)[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B12552006.png)
![2-tert-Butyl-6-[dimethyl(phenyl)silyl]-4-methylphenol](/img/structure/B12552019.png)
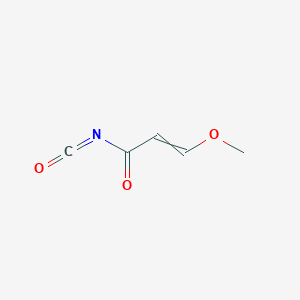
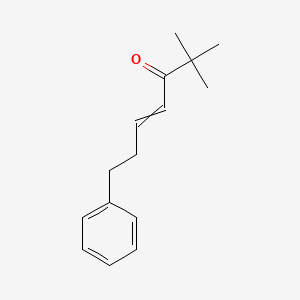
![1,1'-[Cyclopropane-1,1-diylbis(carbonyloxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12552043.png)
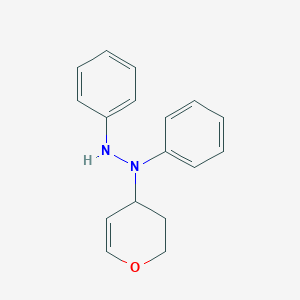
![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
